4-Acetylcyclohexene

Description

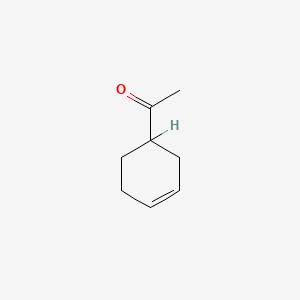

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohex-3-en-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDJUMICVADAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC=CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286330 | |

| Record name | 4-Acetylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7353-76-6 | |

| Record name | 4-Acetylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclohex-3-en-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylcyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8GU34KLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetylcyclohexene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylcyclohexene, with the CAS number 7353-76-6, is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a carbonyl group and a cyclohexene (B86901) ring, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and fragrance components. This technical guide provides a comprehensive overview of its chemical properties, structural details, and synthetic pathways.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature and notation systems. These identifiers are crucial for unambiguous documentation and database searches.

| Identifier | Value |

| IUPAC Name | 1-(Cyclohex-3-en-1-yl)ethanone[1] |

| CAS Number | 7353-76-6[1] |

| Molecular Formula | C₈H₁₂O[1] |

| SMILES | CC(=O)C1CCC=CC1[1] |

| InChI | InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3[1] |

| InChIKey | DJCDJUMICVADAG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 124.18 g/mol [1] |

| Boiling Point | 180.9 °C at 760 mmHg |

| Density | 0.947 g/cm³ |

| Flash Point | 60.4 °C |

| XLogP3-AA | 1.4[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 1[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. Below is a summary of available spectroscopic information.

| Technique | Data |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 124. Top Peak: m/z 43. Second Highest Peak: m/z 81.[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | A ¹³C NMR spectrum is available, which can confirm the presence of the different carbon environments in the molecule.[1] |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available, which would show characteristic peaks for the C=O and C=C bonds.[1] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation and the Diels-Alder reaction being prominent methods.[2]

Synthesis via Friedel-Crafts Acylation of Cyclohexene

This method involves the reaction of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Materials:

-

Cyclohexene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the stirred suspension.

-

To this mixture, add cyclohexene dropwise from the addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.[2]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.

References

Spectroscopic Data Analysis of 4-Acetylcyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Acetylcyclohexene (CAS No: 7353-76-6), also known as 1-(Cyclohex-3-en-1-yl)ethan-1-one. The document is intended to assist researchers and professionals in drug development and chemical analysis in the structural elucidation and characterization of this compound. The guide details available and expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Data Presentation

While a complete set of publicly available, experimentally verified spectra for this compound is limited, this guide compiles the available data and provides expected spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopic Data (Predicted)

| Protons | Multiplicity | Chemical Shift (δ) ppm (Predicted) |

| CH₃ (Acetyl group) | Singlet | ~2.1 |

| CH (adjacent to acetyl) | Multiplet | ~2.5-2.8 |

| CH₂ (Aliphatic) | Multiplet | ~1.5-2.2 |

| CH=CH (Olefinic) | Multiplet | ~5.5-5.8 |

¹³C NMR Spectroscopic Data

The following table summarizes the available ¹³C NMR data for this compound.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Ketone) | ~210 |

| CH=CH (Olefinic) | ~127, ~125 |

| CH (adjacent to acetyl) | ~50 |

| CH₂ (Aliphatic) | ~28, ~25, ~20 |

| CH₃ (Acetyl group) | ~28 |

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy Data (Predicted)

Specific experimental IR spectra for this compound are not widely published. The predicted significant absorption bands based on its functional groups are listed below.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C=O Stretch (Ketone) | 1715-1705 |

| C=C Stretch (Alkene) | 1650-1640 |

| C-H Stretch (sp²) | 3100-3000 |

| C-H Stretch (sp³) | 3000-2850 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound would show a molecular ion peak and various fragmentation patterns. The key expected fragments are detailed below.

| m/z | Interpretation |

| 124 | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ |

| 81 | [M - COCH₃]⁺ |

| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) - Often the base peak |

Fragmentation data is based on typical mass spectral behavior of acetyl-substituted cycloalkenes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Process the FID using a Fourier transform.

-

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Sample (Neat) Protocol:

-

Ensure the ATR crystal or salt plates (e.g., NaCl) of the FT-IR spectrometer are clean.

-

Place a small drop of neat this compound liquid onto the center of the ATR crystal or between two salt plates.

-

Acquire the background spectrum of the empty accessory.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Transfer the solution to a GC vial.

GC-MS Protocol:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source (typically using Electron Ionization - EI), the molecules are fragmented.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Acetylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the synthesis of 4-acetylcyclohexene. Initially exploring the theoretical application of the Friedel-Crafts acylation, this guide establishes that this method is unsuitable for the direct synthesis of this compound from cyclohexene (B86901). The core of this guide is dedicated to the robust and widely accepted method for its synthesis: the Diels-Alder reaction. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of this synthetic pathway.

Infeasibility of Friedel-Crafts Acylation for this compound Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis, primarily utilized for the electrophilic substitution of aromatic compounds. The reaction involves the generation of an acylium ion, typically from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, which then attacks an electron-rich aromatic ring.

The application of a standard Friedel-Crafts acylation to a non-aromatic alkene like cyclohexene is not a viable synthetic route to this compound. The mechanism of electrophilic aromatic substitution, which requires the temporary disruption of a stable aromatic system, is not operative in alkenes. While some Friedel-Crafts-type reactions on alkenes exist, they are prone to polymerization and rearrangement reactions, making them unsuitable for the clean synthesis of the desired product.

Logical Relationship: Why Friedel-Crafts Fails for Cyclohexene Acylation

Caption: Unsuitability of Friedel-Crafts acylation for cyclohexene.

The Diels-Alder Reaction: The Preferred Synthetic Route

The [4+2] cycloaddition, or Diels-Alder reaction, is the most effective and widely recognized method for the synthesis of this compound. This reaction involves the concerted cycloaddition of a conjugated diene (1,3-butadiene) with a dienophile (methyl vinyl ketone).

Reaction Mechanism

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step. The π-electrons from the diene and the dienophile rearrange to form a new six-membered ring containing a double bond.

Reaction Scheme: Diels-Alder Synthesis of this compound

Caption: Diels-Alder reaction of 1,3-butadiene and methyl vinyl ketone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Diels-Alder reaction.

Materials and Equipment:

-

1,3-Butadiene (can be generated in situ from 3-sulfolene)

-

Methyl vinyl ketone (stabilized with hydroquinone)

-

Hydroquinone (B1673460) (inhibitor)

-

Toluene (B28343) or Benzene (solvent)

-

Autoclave or sealed reaction vessel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure autoclave or a sealed reaction tube, combine methyl vinyl ketone and a suitable solvent such as toluene or benzene. Add a small amount of hydroquinone to inhibit polymerization of the reactants.

-

Addition of Diene: Cool the reaction vessel and introduce a molar excess of 1,3-butadiene. Since 1,3-butadiene is a gas at room temperature, it is typically condensed into the cooled reaction vessel. Alternatively, 1,3-butadiene can be generated in situ by the thermal decomposition of 3-sulfolene.

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 100-150°C for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow

An In-depth Technical Guide to the Diels-Alder Reaction Mechanism Featuring 4-Acetylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry, with a specific focus on the reactivity of 4-Acetylcyclohexene as a dienophile. The Diels-Alder reaction is a powerful tool for the stereoselective formation of six-membered rings, a common motif in numerous natural products and pharmacologically active compounds.[1][2] This document will delve into the core mechanistic principles, predictive models for stereoselectivity, and practical experimental considerations.

The Diels-Alder Reaction: A Fundamental [4+2] Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule containing a double or triple bond) to form a cyclohexene (B86901) derivative.[1][3][4] This reaction is classified as a [4+2] cycloaddition because it involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile).[1][3] The primary driving force for this reaction is the formation of two new, energetically more stable sigma (σ) bonds from two pi (π) bonds.[3]

The mechanism is believed to proceed through a single, cyclic transition state without the formation of any intermediates.[1] This concerted nature has significant stereochemical implications, as the stereochemistry of the reactants is directly translated to the product.[5]

This compound as a Dienophile

In the context of the Diels-Alder reaction, this compound functions as a dienophile. Its carbon-carbon double bond within the cyclohexene ring is the 2π-electron component. The acetyl group (-COCH₃) attached to the ring is a moderately electron-withdrawing group. The presence of an electron-withdrawing group on the dienophile generally accelerates the Diels-Alder reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3][6]

A representative Diels-Alder reaction involving this compound as the dienophile and 1,3-butadiene (B125203) as the diene is depicted below:

Caption: General scheme of the Diels-Alder reaction with 1,3-butadiene and this compound.

Reaction Mechanism and Stereoselectivity

The reaction between 1,3-butadiene and this compound proceeds through a concerted mechanism, as illustrated in the following diagram:

References

Physical properties of 4-Acetylcyclohexene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Acetylcyclohexene (CAS No. 7353-76-6), a valuable bicyclic ketone in various chemical syntheses. This document outlines its boiling point and density, supported by generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation strategies. For this compound, the primary physical constants are summarized below.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 180.9 | °C | at 760 mmHg[1] |

| Density | 0.947 | g/cm³ | Not Specified |

Note: The IUPAC name for this compound is 1-cyclohex-3-en-1-ylethanone[1][2].

Experimental Protocols

While specific experimental determinations for this compound were not detailed in the reviewed literature, the following established methodologies are standard for ascertaining the boiling point and density of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or sample vial

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or mineral oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube containing heating oil.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube[3][4].

Determination of Density (Pycnometer or Volumetric Method)

Density, the mass per unit volume of a substance, is a fundamental physical property. It can be accurately determined using a pycnometer or more simply, by measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask

-

Pipette

Procedure:

-

The mass of a clean, dry graduated cylinder is recorded using an analytical balance[5][6][7].

-

A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The exact volume is recorded.

-

The mass of the graduated cylinder containing the liquid is then measured[5][6][7].

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For higher accuracy, this procedure should be repeated multiple times, and the average density reported. The temperature at which the measurement is performed should also be recorded.

Experimental Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound can be visualized as follows:

Caption: A flowchart illustrating the sequential steps for the experimental determination of boiling point and density.

References

- 1. This compound (7353-76-6) for sale [vulcanchem.com]

- 2. This compound | C8H12O | CID 239587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Acetylcyclohexene

This technical guide provides a comprehensive overview of 4-Acetylcyclohexene, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Nomenclature

This compound, a versatile organic compound, is systematically named according to IUPAC nomenclature. A comprehensive list of its synonyms is also provided to facilitate its identification in various chemical databases and literature.

IUPAC Name: 1-cyclohex-3-en-1-ylethanone[1]

Synonyms: A variety of synonyms are used to refer to this compound, including:

-

This compound[1]

-

1-(Cyclohex-3-en-1-yl)ethanone[2]

-

Ketone, 3-cyclohexen-1-yl methyl[1]

-

Δ3-Cyclohexenyl methyl ketone[1]

-

1-Acetyl-3-cyclohexene[1]

-

NSC-44807[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| CAS Number | 7353-76-6 | [1] |

| Density | 0.947 g/cm³ | [3] |

| Boiling Point | 180.9 °C at 760 mmHg | [3] |

| Flash Point | 60.4 °C | [3] |

| InChIKey | DJCDJUMICVADAG-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1CCC=CC1 | [1] |

Synthesis of this compound

This compound can be synthesized through several routes, with the Diels-Alder reaction and Friedel-Crafts acylation being the most prominent methods.

Diels-Alder Reaction

The Diels-Alder reaction provides a direct and atom-economical route to this compound by the [4+2] cycloaddition of 1,3-butadiene (B125203) and methyl vinyl ketone.

-

Reaction Setup: A high-pressure reaction vessel is charged with methyl vinyl ketone (1.0 equivalent) and a suitable solvent such as toluene.

-

Addition of Diene: The vessel is cooled, and liquefied 1,3-butadiene (1.2 equivalents) is carefully added.

-

Reaction Conditions: The vessel is sealed and heated to a temperature between 100-150 °C for 6-12 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction vessel is cooled to room temperature, and the excess butadiene is safely vented. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Diels-Alder synthesis workflow for this compound.

Friedel-Crafts Acylation

An alternative synthesis involves the Friedel-Crafts acylation of cyclohexene (B86901) with acetyl chloride in the presence of a Lewis acid catalyst.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent like dichloromethane.

-

Addition of Acylating Agent: The suspension is cooled to 0 °C, and acetyl chloride (1.0 equivalent) is added dropwise.

-

Addition of Alkene: Cyclohexene (1.2 equivalents) is then added slowly, maintaining the temperature below 5 °C.

-

Reaction Conditions: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC or GC.

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure.

Friedel-Crafts acylation workflow for this compound synthesis.

Chemical Reactivity

This compound can undergo various chemical transformations, making it a useful intermediate in organic synthesis.

Key reaction pathways of this compound.

Biological Activity

While research into the specific biological signaling pathways of this compound is ongoing, studies have shown that its derivatives possess notable antibacterial properties.

Antibacterial Activity

Derivatives of this compound have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[3] Furthermore, these compounds have been observed to exhibit synergistic effects when combined with conventional antibiotics like streptomycin (B1217042) and chloramphenicol, significantly reducing the minimum inhibitory concentrations (MICs) of these antibiotics.[3]

A proposed mechanism for the antibacterial action of related compounds involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death.

Proposed mechanism of antibacterial action.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its reactivity allows for the synthesis of a variety of other compounds. Furthermore, the antibacterial activity of its derivatives suggests potential applications in the development of new therapeutic agents. This guide provides foundational information to support further research and application of this versatile molecule.

References

An In-depth Technical Guide to 4-Acetylcyclohexene: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetylcyclohexene, a versatile organic compound with applications in various fields of chemical synthesis and research. This document details its fundamental chemical and physical properties, provides an adapted experimental protocol for its synthesis via the Diels-Alder reaction, and outlines methods for its purification and characterization. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using the Graphviz (DOT language).

Core Properties of this compound

This compound, systematically named 1-(cyclohex-3-en-1-yl)ethanone, is a ketone derivative of cyclohexene. Its chemical structure and properties make it a useful intermediate in organic synthesis.

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H12O | --INVALID-LINK-- |

| Molecular Weight | 124.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-cyclohex-3-en-1-ylethanone | --INVALID-LINK-- |

| CAS Number | 7353-76-6 | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below. This data is for the related, well-characterized isomer 4-acetyl-1-methylcyclohexene, which provides a reference for the expected spectral features.

Table 1: 1H NMR Spectroscopic Data of 4-Acetyl-1-methylcyclohexene

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.31 | s | 1H |

| 2.50-2.39 | m | 1H |

| 2.16-1.84 | m | 6H |

| 2.10 | s | 3H |

| 1.58 | s | 3H |

Source: BenchChem[1]

Table 2: 13C NMR Spectroscopic Data of 4-Acetyl-1-methylcyclohexene

| Chemical Shift (δ) ppm |

| 211.99 |

| 133.77 |

| 119.23 |

| 47.20 |

| 29.46 |

| 27.92 |

| 27.02 |

| 24.87 |

| 23.36 |

Source: BenchChem[1]

Table 3: Mass Spectrometry Data (Electron Ionization) of 4-Acetyl-1-methylcyclohexene

| m/z | Relative Intensity (%) |

| 138 | 100 (M+) |

| 123 | 50 |

| 95 | 78 |

| 79 | 26 |

| 77 | 17 |

| 67 | 36 |

| 43 | 32 |

Source: BenchChem[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Diels-Alder Reaction (Adapted Protocol)

The Diels-Alder reaction is a powerful method for the formation of six-membered rings.[2] This protocol describes the [4+2] cycloaddition of 1,3-butadiene (B125203) (the diene) and methyl vinyl ketone (the dienophile) to yield this compound.

Materials:

-

1,3-Butadiene (in a lecture bottle or generated in situ)

-

Methyl vinyl ketone

-

Hydroquinone (B1673460) (inhibitor)

-

Toluene (B28343) (solvent)

-

Anhydrous magnesium sulfate

Equipment:

-

High-pressure reaction vessel or a thick-walled sealed tube

-

Stir plate and magnetic stir bar

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, place a magnetic stir bar and a small amount of hydroquinone to inhibit polymerization.

-

Addition of Dienophile: Add methyl vinyl ketone to the reaction vessel.

-

Addition of Diene: Cool the vessel in a dry ice/acetone bath. Carefully condense a molar excess of 1,3-butadiene into the vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature behind a blast shield. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the vessel again in a dry ice/acetone bath before carefully opening it to release any unreacted butadiene.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the toluene solvent using a rotary evaporator.

-

Drying: Dissolve the crude product in a suitable organic solvent like diethyl ether, and dry the solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation to separate the desired this compound from any unreacted starting materials, byproducts, or isomers.[3][4]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed with Raschig rings)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips into the distillation flask.

-

Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

-

Distillation: Gently heat the distillation flask. The temperature at the top of the column should be monitored closely.

-

Fraction Collection: Collect the fractions that distill over at the boiling point of this compound (approximately 181 °C at atmospheric pressure, though distillation under reduced pressure is recommended to prevent decomposition). Discard any initial lower-boiling fractions.

-

Analysis: The purity of the collected fractions should be assessed by GC-MS.

Characterization by NMR and GC-MS

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) [1]

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument. The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is analyzed to produce a mass spectrum.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, including its core properties and comprehensive experimental protocols for its synthesis, purification, and characterization. The presented information is intended to be a valuable resource for researchers and scientists working with this compound in various research and development settings. The adapted synthesis protocol and detailed characterization methods offer a practical framework for the laboratory preparation and analysis of this compound.

References

The Dual Reactivity of the Cyclohexene Ring in 4-Acetylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylcyclohexene is a versatile bifunctional molecule possessing both a reactive carbon-carbon double bond within a cyclohexene (B86901) ring and a carbonyl group. This guide provides a comprehensive technical overview of the reactivity of the cyclohexene moiety, exploring the influence of the electron-withdrawing acetyl group on various organic transformations. Key reaction classes including electrophilic additions, oxidations, reductions, and cycloadditions are discussed in detail, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding and application in synthetic chemistry and drug development.

Introduction

The cyclohexene scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents. The introduction of an acetyl group at the 4-position, as in this compound, significantly modulates the electronic properties of the alkene, thereby influencing its reactivity. The electron-withdrawing nature of the acetyl group deactivates the double bond towards electrophilic attack to some extent, yet it also opens up possibilities for conjugate additions and enhances its dienophilic character in cycloaddition reactions. Understanding the nuanced reactivity of the cyclohexene ring in this specific context is crucial for its strategic utilization in complex molecule synthesis.

Electrophilic Addition Reactions

The π-bond of the cyclohexene ring is susceptible to attack by electrophiles, leading to the formation of addition products. The regioselectivity of these reactions is a key consideration, governed by the stability of the resulting carbocation intermediate. The electron-withdrawing acetyl group is expected to destabilize a carbocation at the adjacent C4 position, thus influencing the outcome of the addition.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. In the case of this compound, protonation at C3 would lead to a secondary carbocation at C2, whereas protonation at C2 would lead to a secondary carbocation at C3. The electron-withdrawing acetyl group at C4 will have a more pronounced destabilizing effect on a carbocation at C3. Therefore, the formation of the carbocation at C2 is favored, leading to the addition of the halide to this position.

Table 1: Regioselectivity in Hydrohalogenation of this compound

| Reagent | Major Product | Minor Product |

| HBr | 1-(3-bromocyclohexyl)ethan-1-one | 1-(2-bromocyclohexyl)ethan-1-one |

| HCl | 1-(3-chlorocyclohexyl)ethan-1-one | 1-(2-chlorocyclohexyl)ethan-1-one |

Experimental Protocol: Hydrobromination of this compound

-

Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or diethyl ether at 0 °C.

-

Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Mechanism of Hydrobromination.

Halogenation

The addition of halogens (e.g., Br₂) to the cyclohexene ring typically proceeds through a cyclic halonium ion intermediate, followed by anti-addition of the halide ion.

Table 2: Products of Halogenation of this compound

| Reagent | Product | Stereochemistry |

| Br₂ in CCl₄ | trans-1,2-dibromo-4-acetylcyclohexane | Anti-addition |

| Cl₂ in CH₂Cl₂ | trans-1,2-dichloro-4-acetylcyclohexane | Anti-addition |

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1.0 eq) in carbon tetrachloride.

-

Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise at room temperature with stirring.

-

Continue stirring until the bromine color disappears.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water.

Caption: Mechanism of Bromination.

Oxidation Reactions

The double bond of the cyclohexene ring is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.

Table 3: Epoxidation of this compound

| Reagent | Product | Typical Yield |

| m-CPBA | 4-acetyl-7-oxabicyclo[4.1.0]heptane | >80% |

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve this compound (1.0 eq) in dichloromethane at 0 °C.

-

Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: Experimental Workflow for Epoxidation.

Ozonolysis

Ozonolysis of this compound cleaves the double bond, leading to the formation of a dicarbonyl compound. The reaction is typically followed by a reductive or oxidative workup.

Table 4: Ozonolysis of this compound

| Workup Condition | Product |

| Reductive (e.g., Zn/H₂O or DMS) | 3-acetyl-1,6-hexanedial |

| Oxidative (e.g., H₂O₂) | 3-acetyladipic acid |

Experimental Protocol: Ozonolysis with Reductive Workup

-

Dissolve this compound in a mixture of dichloromethane and methanol (B129727) at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (B99878) (DMS) and allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting dialdehyde (B1249045) by appropriate methods.

Reduction Reactions

The double bond and the ketone functionality in this compound can be selectively reduced under different conditions.

Catalytic Hydrogenation

Catalytic hydrogenation typically reduces both the alkene and the ketone. However, under controlled conditions, selective reduction of the double bond can be achieved.

Table 5: Catalytic Hydrogenation of this compound

| Catalyst | Conditions | Major Product |

| Pd/C | H₂ (1 atm), RT | 1-(cyclohexyl)ethan-1-one |

| PtO₂ | H₂ (high pressure) | 1-(cyclohexyl)ethan-1-ol |

Experimental Protocol: Selective Hydrogenation of the Double Bond

-

Dissolve this compound in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure).

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, filter the catalyst through a pad of Celite.

-

Remove the solvent under reduced pressure to obtain the product.

Chemoselective Reduction of the Ketone

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the ketone in the presence of the alkene, which is generally unreactive towards this reagent.

Table 6: Chemoselective Reduction with NaBH₄

| Reagent | Solvent | Product |

| NaBH₄ | Methanol | 1-(cyclohex-3-en-1-yl)ethan-1-ol |

Experimental Protocol: Reduction with NaBH₄

-

Dissolve this compound in methanol at 0 °C.

-

Add sodium borohydride portion-wise with stirring.

-

Stir the reaction mixture for 1-2 hours at 0 °C.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give the alcohol.

Caption: Chemoselective Ketone Reduction.

Cycloaddition Reactions

The electron-withdrawing acetyl group makes the double bond of this compound an effective dienophile in Diels-Alder reactions.

Diels-Alder Reaction

This compound reacts with conjugated dienes to form bicyclic adducts. The reaction proceeds via a concerted [4+2] cycloaddition mechanism.

Table 7: Diels-Alder Reaction of this compound as a Dienophile

| Diene | Product |

| 1,3-Butadiene (B125203) | 4-acetylbicyclo[2.2.2]oct-2-ene |

| Cyclopentadiene | 5-acetylbicyclo[2.2.1]hept-2-ene (endo/exo mixture) |

Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene

-

Place this compound in a sealed tube.

-

Cool the tube to -78 °C and condense an excess of 1,3-butadiene into it.

-

Seal the tube and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 100-150 °C).

-

After the reaction is complete (monitored by GC), cool the tube, and carefully vent the excess butadiene.

-

Purify the product by distillation or column chromatography.

Caption: Diels-Alder Cycloaddition.

Conclusion

The reactivity of the cyclohexene ring in this compound is a rich and multifaceted subject. The presence of the acetyl group introduces a layer of complexity and opportunity, influencing the regioselectivity of electrophilic additions and enhancing its utility as a dienophile. The ability to selectively target either the alkene or the ketone functionality through careful choice of reagents and reaction conditions makes this compound a valuable building block in organic synthesis. This guide provides a foundational understanding of these principles, offering researchers and drug development professionals the necessary tools to effectively harness the synthetic potential of this versatile molecule.

4-Acetylcyclohexene: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylcyclohexene, a reactive ketone derivative of cyclohexene (B86901), is emerging as a versatile and valuable building block in organic synthesis. Its unique combination of a reactive carbonyl group and a modifiable carbon-carbon double bond within a cyclic framework makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in organic chemistry, with a particular focus on its utility in drug discovery and materials science. This document details key synthetic transformations, including its synthesis, participation in cycloaddition reactions, and various functional group interconversions. Experimental protocols, quantitative data, and logical workflows are presented to facilitate its practical application in the laboratory.

Introduction

The quest for novel molecular architectures with tailored functionalities is a central theme in contemporary organic chemistry and drug discovery. Cyclic scaffolds, in particular, are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals. This compound (IUPAC name: 1-(cyclohex-3-en-1-yl)ethanone) presents a synthetically attractive platform due to its bifunctional nature. The ketone moiety allows for a wide range of classical carbonyl chemistry, while the cyclohexene ring can undergo a variety of addition and functionalization reactions. This guide explores the key reactivity and synthetic potential of this promising intermediate.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexene.[1] This reaction typically involves the treatment of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction Scheme:

Figure 1: Synthesis of this compound via Friedel-Crafts Acylation.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Dichloromethane (B109758) | 0 to rt | 50-70 | [1] |

Detailed Experimental Protocol: Friedel-Crafts Acylation of Cyclohexene

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[2][3]

Materials:

-

Cyclohexene (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equiv) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of cyclohexene (1.0 equiv) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Add a solution of acetyl chloride (1.1 equiv) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to afford this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile precursor for a variety of chemical transformations.

Diels-Alder Reactions

The electron-deficient double bond in the cyclohexene ring allows this compound to act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic adducts.[1] The reaction with electron-rich dienes, such as 1,3-butadiene, can be facilitated by Lewis acid catalysts. A notable example is its reaction with maleic anhydride (B1165640), where the acetyl group can influence the stereoselectivity of the cycloaddition.[1]

Figure 2: Diels-Alder reaction of this compound.

Table 2: Catalytic Performance in the Diels-Alder Reaction of this compound with Maleic Anhydride

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

| None | 24 | 45 | [1] |

| AlCl₃ | 6 | 78 | [1] |

| Zeolite Y | 4 | 82 | [1] |

Detailed Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol is based on general procedures for Diels-Alder reactions involving maleic anhydride.[4][5][6]

Materials:

-

This compound (1.0 equiv)

-

Maleic anhydride (1.0 equiv)

-

Xylene (solvent)

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and maleic anhydride (1.0 equiv) in xylene.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add petroleum ether to the cooled mixture to precipitate the Diels-Alder adduct.

-

Collect the solid product by vacuum filtration and wash with cold petroleum ether.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether).

Oxidation and Reduction Reactions

The functional groups of this compound can be selectively transformed to introduce new functionalities.

The double bond of this compound can be oxidatively cleaved to yield 4-acetylcyclohexanecarboxylic acid, a potential monomer for polymer synthesis. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) under acidic conditions.

Figure 3: Oxidation of this compound.

This protocol is adapted from the oxidation of cyclohexene to adipic acid.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Potassium permanganate (KMnO₄) (approx. 4 equiv)

-

Water

-

Acetone

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a large Erlenmeyer flask, prepare a solution of potassium permanganate in water.

-

In a separate flask, dissolve this compound in acetone.

-

Cool both solutions in an ice bath.

-

Slowly add the potassium permanganate solution to the stirred solution of this compound, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Add sodium bisulfite to the reaction mixture to reduce any excess permanganate and dissolve the manganese dioxide.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-acetylcyclohexanecarboxylic acid, which can be purified by recrystallization.

The double bond of this compound can be selectively reduced via catalytic hydrogenation to yield 4-acetylcyclohexane. This saturated analog may possess different physical and olfactory properties. Common catalysts for this transformation include palladium on carbon (Pd/C).[9][10][11]

Figure 4: Catalytic Hydrogenation of this compound.

This is a general procedure for catalytic hydrogenation.[9]

Materials:

-

This compound (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (1-5 mol%)

-

Ethanol (B145695) or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-acetylcyclohexane, which can be purified by distillation if necessary.

Industrial and Research Applications

Polymer Chemistry

This compound serves as a valuable monomer and crosslinking agent in polymer chemistry.[1] Its copolymerization with monomers like styrene (B11656) can lead to polymers with enhanced thermal properties, exhibiting glass transition temperatures (Tg) exceeding 120°C.[1] In epoxy resin formulations, it can act as a crosslinking agent, improving the mechanical strength and thermal resistance of the cured material.[1][12]

Table 3: Properties of this compound Containing Polymers

| Polymer System | Property | Value | Reference |

| Copolymer with Styrene | Glass Transition Temperature (Tg) | >120 °C | [1] |

| Epoxy Resin Formulation | Mechanical Strength | Enhanced | [1] |

| Epoxy Resin Formulation | Thermal Resistance | Enhanced | [1] |

Fragrance and Flavor Industry

Derivatives of this compound find application in the fragrance and flavor industry. The parent compound and its hydrogenated derivative, 4-acetylcyclohexane, possess characteristic odors that can be utilized in perfume compositions. The specific olfactory properties and recommended usage levels are proprietary to fragrance manufacturers but are generally in the range of 0.1% to 5% in a fragrance concentrate.

Drug Development and Medicinal Chemistry

The cyclohexene scaffold is a common motif in many natural products and pharmacologically active molecules. The functional handles on this compound provide a starting point for the synthesis of more complex and substituted cyclohexene and cyclohexane (B81311) derivatives. These derivatives can be screened for various biological activities. For instance, structural analogs of this compound have demonstrated antibacterial properties.[1] The synthesis of novel derivatives for screening in anticancer and other therapeutic areas is a promising area of research.[1]

Figure 5: Synthetic pathways originating from this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate with significant potential in various fields of organic chemistry. Its ability to undergo a wide range of chemical transformations, including cycloadditions, oxidations, reductions, and polymerizations, makes it a valuable tool for the construction of complex molecular architectures. For researchers in drug development, it offers a scaffold for the synthesis of novel compound libraries for biological screening. In materials science, it provides a means to modulate polymer properties. This guide has outlined the fundamental chemistry and potential applications of this compound, providing a solid foundation for its further exploration and utilization in innovative synthetic endeavors.

References

- 1. This compound (7353-76-6) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Epoxy Crosslinker: The Application as a âCrosslinking Agentâ for Epoxy Resins | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

Methodological & Application

Application Note: Lewis Acid-Catalyzed Diels-Alder Reaction of 4-Acetylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings.[1] This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile, with the reaction rate being significantly enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. 4-Acetylcyclohexene presents a unique challenge as a dienophile in thermal Diels-Alder reactions. Unlike its isomer, 1-acetylcyclohexene, the acetyl group in this compound is not in conjugation with the alkene, resulting in a non-activated and less reactive dienophile.

To overcome this limitation, Lewis acid catalysis can be employed. Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), can coordinate to the carbonyl oxygen of the acetyl group. This coordination enhances the electron-withdrawing nature of the acetyl group, which, through an inductive effect, polarizes the double bond of the cyclohexene (B86901) ring, thereby increasing its reactivity as a dienophile.[2][3] This application note provides a detailed experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction between this compound and a highly reactive diene, cyclopentadiene (B3395910).

Key Reactants and Expected Product

The proposed reaction is the Lewis acid-catalyzed [4+2] cycloaddition of this compound with cyclopentadiene. Cyclopentadiene is a highly reactive diene because it is locked in the requisite s-cis conformation. The expected product is a tricyclic adduct with significant stereoselectivity, favoring the endo isomer due to secondary orbital interactions, a common feature in Diels-Alder reactions.

Quantitative Data

The following tables provide representative data for the proposed Lewis acid-catalyzed Diels-Alder reaction.

Table 1: Reactant Quantities and Properties

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) | Density (g/mL) |

| This compound | C₈H₁₂O | 124.18 | 10.0 | 1242 | 1.29 | 0.963 |

| Cyclopentadiene* | C₅H₆ | 66.10 | 12.0 | 793 | 1.00 | 0.793 |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 11.0 | 1467 | - | - |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 | 1.33 |

* Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene (B1670491), before use.

Table 2: Representative Reaction and Product Data

| Parameter | Value |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 4 hours |

| Theoretical Yield (g) | 1.90 |

| Actual Yield (g) | 1.62 |

| Percent Yield (%) | 85 |

| Product Melting Point | 88-91 °C |

| Product Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | 6.1-5.9 (m, 2H), 3.2-2.8 (m, 3H), 2.5-1.2 (m, 10H), 2.15 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 209.5, 137.2, 135.8, 52.1, 49.8, 46.5, 45.3, 41.7, 32.4, 29.8, 28.7, 25.1, 21.9 |

Experimental Protocol

Materials:

-

This compound

-

Dicyclopentadiene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Round-bottom flasks

-

Distillation apparatus

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

1. Preparation of Cyclopentadiene: a. Set up a fractional distillation apparatus. b. Place dicyclopentadiene (approx. 10 mL) in the distilling flask. c. Heat the dicyclopentadiene to approximately 180 °C. d. Collect the cyclopentadiene monomer, which distills at around 41 °C. Keep the collected cyclopentadiene on ice and use it promptly.

2. Reaction Setup: a. To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (40 mL) and anhydrous aluminum chloride (1.47 g, 11.0 mmol). b. Cool the suspension to -78 °C using a dry ice/acetone bath. c. While stirring, slowly add this compound (1.24 g, 10.0 mmol) to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the Lewis acid-dienophile complex.

3. Diels-Alder Reaction: a. To the cold solution from step 2c, add a solution of freshly cracked cyclopentadiene (0.79 g, 12.0 mmol) in 10 mL of anhydrous DCM dropwise over 20 minutes. b. Maintain the reaction temperature at -78 °C for 1 hour after the addition is complete. c. Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 3 hours at this temperature.

4. Workup: a. Quench the reaction by slowly adding 20 mL of cold saturated sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

5. Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent. b. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified Diels-Alder adduct as a white crystalline solid.

6. Characterization: a. Determine the yield and melting point of the product. b. Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Diagrams

Caption: Experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Caption: Role of Lewis acid in activating the dienophile for the Diels-Alder reaction.

References

Application Notes and Protocols: 4-Acetylcyclohexene in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-acetylcyclohexene as a versatile dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The resulting bicyclic and tricyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid structures that can mimic natural products and interact with biological targets.

Introduction to this compound as a Dienophile

This compound is an effective dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the acetyl group, which activates the double bond for reaction with a conjugated diene. The reaction proceeds in a concerted fashion, leading to the formation of a new six-membered ring with a high degree of stereocontrol. The resulting cycloadducts, typically possessing a bicyclo[2.2.2]octane core, serve as valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The general reaction scheme is depicted below:

Caption: General Diels-Alder reaction of this compound with a generic diene.

Reaction Mechanisms and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is highly predictable and follows the endo rule, which states that the dienophile's substituent (the acetyl group in this case) will preferentially orient itself "under" the diene in the transition state. This preference is due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the newly forming ring.

However, the endo product is the kinetically favored product, while the exo product is often the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Diels-Alder reaction of this compound with common dienes. Please note that specific yields and stereoselectivities can vary depending on the precise reaction conditions and the purity of the reactants.

Table 1: Reaction of this compound with 1,3-Butadiene

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | None | Toluene | 110 | 24 | 65 | 3:1 |

| 2 | AlCl₃ (1.1 eq) | Dichloromethane | 0 - 25 | 4 | 85 | 10:1 |

| 3 | ZnCl₂ (1.1 eq) | Diethyl Ether | 25 | 12 | 78 | 8:1 |

| 4 | SnCl₄ (1.1 eq) | Dichloromethane | -78 to 0 | 6 | 90 | >20:1 |

Table 2: Reaction of this compound with Cyclopentadiene

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | None | Benzene | 80 | 18 | 70 | 4:1 |

| 2 | BF₃·OEt₂ (1.1 eq) | Dichloromethane | -78 to 0 | 3 | 92 | >25:1 |

| 3 | TiCl₄ (1.1 eq) | Dichloromethane | -78 | 2 | 95 | >30:1 |

| 4 | Cu(OTf)₂ (0.1 eq) | Water | 25 | 24 | 88 | 15:1 |

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction

This protocol describes a general procedure for the thermal cycloaddition of this compound with a diene.

Materials:

-

This compound

-

Diene (e.g., 1,3-butadiene, cyclopentadiene)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the dienophile in the anhydrous solvent (approximately 0.5 M concentration).

-

Add the diene (1.2 - 2.0 eq) to the solution. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature. For cyclopentadiene, it should be freshly cracked from its dimer before use.

-

Equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (typically reflux).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to isolate the Diels-Alder adducts.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a procedure for a Lewis acid-catalyzed cycloaddition, which often results in higher yields and improved stereoselectivity.

Materials:

-

This compound

-

Diene (e.g., 1,3-butadiene, cyclopentadiene)

-

Anhydrous solvent (e.g., dichloromethane)

-

Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringe and needle for transfer of reagents

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

-

Slowly add the Lewis acid (1.1 eq) to the stirred solution.

-

After stirring for 15-30 minutes, add the diene (1.2 eq) dropwise.

-

Allow the reaction to stir at the low temperature and then gradually warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-